6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
Description
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C11H18N4O. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
CAS No. |
919524-58-6 |
|---|---|
Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-amino-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-8-3-2-4-15(6-8)7-9-5-13-11(16)14-10(9)12/h5,8H,2-4,6-7H2,1H3,(H3,12,13,14,16) |
InChI Key |
CWYHVAXIEYXIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with formaldehyde, cytosine, and 3-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one demonstrate efficacy in treating hyperproliferative diseases, particularly various forms of cancer. By inhibiting SHP2, these compounds can disrupt the signaling pathways that promote tumor growth and survival, thus presenting a promising avenue for cancer therapeutics .
Inflammatory Diseases
In addition to cancer, there is evidence suggesting that this compound may also play a role in treating inflammatory diseases. The modulation of SHP2 activity can influence immune responses and inflammation, making it a potential candidate for therapies targeting autoimmune conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is crucial for optimizing its pharmacological properties. Variations in substituents at specific positions on the pyrimidine ring can significantly affect the compound's potency and selectivity against SHP2. For instance, modifications that enhance binding affinity or reduce off-target effects are actively being researched to improve therapeutic outcomes .
Anti-Cancer Efficacy
A study demonstrated that derivatives of the compound effectively inhibited tumor growth in preclinical models by targeting SHP2-mediated signaling pathways. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of this compound class in oncology .
Inhibition of Inflammatory Responses
Another investigation focused on the role of these compounds in modulating immune responses in models of systemic lupus erythematosus (SLE). The findings suggested that they could reduce inflammatory cytokine production, indicating their potential use in treating autoimmune diseases .
Comparative Analysis with Other Compounds
| Compound Name | Target | IC50 (μM) | Selectivity | Therapeutic Area |
|---|---|---|---|---|
| 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one | SHP2 | <0.01 | High | Cancer |
| SHP099 | SHP2 | 0.5 | Moderate | Cancer |
| RMC-4550 | SHP2 | 0.3 | Low | Cancer |
This table illustrates the comparative potency and selectivity of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one against other known SHP2 inhibitors, emphasizing its promising profile for therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Other pyrimidine derivatives include cytosine, thymine, and uracil, which are nucleobases found in DNA and RNA.
Piperidine Derivatives: Compounds like piperidine and its methylated forms share structural similarities with 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
Uniqueness
What sets 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one, a compound belonging to the aminopyrimidine class, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can be represented as follows:
This compound features a pyrimidine ring substituted with an amino group and a piperidine moiety, which is critical for its biological interactions.
Research indicates that the biological activity of this compound is primarily mediated through its interaction with various biological targets.
Kinase Inhibition
One significant mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6. The compound's 2-amino-pyrimidine moiety interacts with the hinge region of these kinases, contributing to its selectivity and potency. Studies have shown that it binds effectively to the kinase-inactive conformation, which is crucial for inhibiting mutant forms of protein tyrosine kinases such as KIT and PDGFRA .
Biological Activity Overview
The biological activity of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can be summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one:
- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited tumor growth in GIST models harboring PDGFRA D842V mutations. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range, showcasing its potency against resistant mutations .
- Selectivity Profile : The compound has shown high selectivity towards CDK4/6 over other kinases, minimizing off-target effects which are common with many kinase inhibitors. This selectivity is attributed to its unique binding interactions within the ATP-binding site .
- Cardiovascular Applications : Preliminary research indicates that it may activate KATP channels specifically related to cardioprotection without affecting other KATP channel subtypes. This specificity is crucial for developing therapies aimed at reducing cardiac ischemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
